molecular formula C18H16ClN5O B10992887 6-chloro-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

6-chloro-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide

Cat. No.: B10992887
M. Wt: 353.8 g/mol
InChI Key: RJRPDZSVRVIKOB-UHFFFAOYSA-N
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Description

6-chloro-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining an indole core with a triazolopyridine moiety, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core and the triazolopyridine moiety. The key steps include:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Triazolopyridine Moiety: The triazolopyridine moiety can be synthesized by reacting 3-amino-1,2,4-triazole with a suitable pyridine derivative under reflux conditions.

    Coupling Reaction: The final step involves coupling the indole core with the triazolopyridine moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the triazolopyridine moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced triazolopyridine derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 6-chloro-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-2-carboxamide stands out due to its unique combination of an indole core and a triazolopyridine moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H16ClN5O

Molecular Weight

353.8 g/mol

IUPAC Name

6-chloro-1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]indole-2-carboxamide

InChI

InChI=1S/C18H16ClN5O/c1-23-14-11-13(19)6-5-12(14)10-15(23)18(25)20-8-7-17-22-21-16-4-2-3-9-24(16)17/h2-6,9-11H,7-8H2,1H3,(H,20,25)

InChI Key

RJRPDZSVRVIKOB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2)Cl)C(=O)NCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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